2-tetradecyl-1H-benzimidazole
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Overview
Description
2-Tetradecyl-1H-benzimidazole is a compound belonging to the benzimidazole family, characterized by a benzimidazole core with a tetradecyl side chain. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tetradecyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with tetradecanal under acidic conditions, leading to the formation of the desired benzimidazole derivative . Another approach involves the use of N-substituted formamides as C1 sources in a zinc-catalyzed cyclization reaction .
Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often employs scalable and efficient methods such as microwave-assisted synthesis, which offers higher yields and reduced reaction times compared to conventional heating methods . Additionally, the use of environmentally benign solvents and reagents, such as water and D-glucose, has been explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Tetradecyl-1H-benzimidazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: N-substituted benzimidazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-tetradecyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in critical biological processes, such as DNA replication, protein synthesis, and cell division.
Pathways Involved: It can inhibit key signaling pathways, including those related to cell proliferation and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
2-Methyl-1H-benzimidazole: Known for its antimicrobial and anticancer properties.
2-Phenyl-1H-benzimidazole: Exhibits significant antifungal and antiviral activities.
2-Substituted benzimidazoles: A broad class of compounds with diverse biological activities, including anti-inflammatory, analgesic, and antiparasitic effects.
Uniqueness of 2-Tetradecyl-1H-benzimidazole:
- The presence of a long tetradecyl side chain in this compound enhances its lipophilicity, which can improve its bioavailability and interaction with lipid membranes .
- Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for developing new therapeutic agents .
Properties
Molecular Formula |
C21H34N2 |
---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-tetradecyl-1H-benzimidazole |
InChI |
InChI=1S/C21H34N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-21-22-19-16-14-15-17-20(19)23-21/h14-17H,2-13,18H2,1H3,(H,22,23) |
InChI Key |
IRPJFDNQCGTROV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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